molecular formula C10H12ClFN5O6P B1427344 9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine CAS No. 548774-56-7

9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

Cat. No.: B1427344
CAS No.: 548774-56-7
M. Wt: 383.66 g/mol
InChI Key: PMRQQOIBJOBCLP-AYQXTPAHSA-N
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Description

This compound (CAS: 548774-56-7; molecular formula: C₁₀H₁₂ClFN₅O₆P; molecular weight: 383.66 g/mol) is a nucleoside analogue and a phosphonated impurity of the antineoplastic drug Fludarabine . Its structure features:

  • A 2-chloro substitution on the adenine base.
  • A 2-fluoro-β-D-arabinofuranosyl sugar moiety.
  • A 5-O-phosphono group, enhancing its polarity and metabolic stability.

It inhibits DNA synthesis via incorporation into DNA and inhibition of ribonucleotide reductase (RNR) and DNA polymerase α .

Properties

IUPAC Name

[(2R,3R,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-chloro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN5O6P/c11-4-6(18)3(1-22-24(19,20)21)23-9(4)17-2-14-5-7(13)15-10(12)16-8(5)17/h2-4,6,9,18H,1H2,(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRQQOIBJOBCLP-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203366
Record name 9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548774-56-7
Record name 9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-CHLORO-2-DEOXY-5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L195H6H116
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Synthetic Strategy

The synthesis generally follows a nucleoside coupling approach, where a suitably protected and activated 2-deoxy-2-fluoro-D-arabinofuranose derivative reacts with a 2-chloro-6-substituted purine in its anionic form (e.g., sodium or potassium salt). The key steps include:

  • Activation of the sugar moiety with protecting groups to enhance regioselectivity.
  • Formation of the glycosidic bond via nucleophilic attack of the purine anion on the sugar.
  • Post-coupling modifications to introduce the phosphono group at the 5-position of the sugar.
  • Final deprotection and functionalization to yield the target compound.

This approach aligns with the methods outlined in patents such as US6949640B2 and PT1261350E, which describe high-yield routes involving activated sugar derivatives and nucleophilic purine intermediates.

Preparation of the Sugar Component

The starting sugar, 2-deoxy-2-fluoro-D-arabinofuranose , is typically protected at the 3- and 5-positions with acyl groups (e.g., acetyl, benzoyl) to control regioselectivity during glycosylation. The sugar is then activated by converting it into a suitable leaving group, such as a halide or a trichloroacetimidate, to facilitate coupling.

Step Reagents & Conditions Purpose
Protection of hydroxyl groups Acetyl chloride or benzoyl chloride in pyridine Protects 3- and 5-hydroxyl groups
Activation of sugar Trichloroacetimidate formation or halogenation Facilitates nucleophilic attack

Preparation of the Purine Nucleophile

The purine base, 2-chloro-6-substituted purine , is prepared in its anionic form, often as a sodium or potassium salt, by deprotonation with sodium hydride or alkoxides in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Step Reagents & Conditions Purpose
Formation of purine salt NaH or alkoxide in DMF Enhances nucleophilicity for coupling

Glycosylation Reaction

The activated sugar reacts with the purine anion under controlled temperature (typically 0–25°C) to form the nucleoside linkage. This step is crucial for regioselectivity and yield.

Step Reagents & Conditions Yield & Notes
Glycosylation Activated sugar + purine salt in an aprotic solvent Yields vary; optimized conditions can reach up to 44% overall yield as per patent US6949640B2

Introduction of Phosphono Group at the 5-Position

The phosphono group, essential for biological activity, is introduced through phosphorylation of the sugar moiety. This step involves:

  • Using phosphonate reagents such as phosphorochloridates or phosphoramidites.
  • Coupling under basic conditions to attach the phosphono group selectively at the 5-position.
Reagents Conditions Purpose
Phosphonylation reagent Triethyl phosphite or phosphorochloridate Introduces phosphono group

Deprotection and Final Functionalization

Post-synthesis, protecting groups are removed under suitable conditions (e.g., methanolysis, acid hydrolysis), and the compound undergoes final purification via recrystallization or chromatography.

Step Reagents & Conditions Notes
Deprotection Methanol or dilute acid Restores free hydroxyl groups
Purification Recrystallization Ensures high purity

Reaction Scheme Summary

Step Description Key Reagents Typical Yield Reference
1 Activation of sugar Acetyl chloride, pyridine - US6949640B2
2 Formation of purine salt NaH, DMF - US6949640B2
3 Glycosylation Activated sugar + purine salt Up to 44% overall US6949640B2
4 Phosphono group attachment Phosphorochloridate - Patent PT1261350E
5 Deprotection Methanol, acid High purity Patent PT1261350E

Research Findings and Optimization

Research indicates that the key to high-yield synthesis involves:

  • Using highly activated sugar derivatives (e.g., trichloroacetimidates).
  • Precise control of temperature and reaction time during glycosylation.
  • Efficient purification steps to remove side-products.
  • Employing protected intermediates to prevent undesired reactions at other sites.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chloro position.

    Oxidation and Reduction: The purine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Phosphorylation and Dephosphorylation: The phosphono group can be modified through phosphorylation and dephosphorylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution Products: Products with different substituents at the 2-chloro position.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the purine ring.

    Phosphorylation Products: Different phosphorylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for the synthesis of new nucleoside analogs with potential therapeutic applications.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.

Medicine

    Antiviral Therapy: Potential use in the treatment of viral infections by inhibiting viral replication.

    Cancer Treatment: Investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells.

Industry

    Pharmaceutical Development: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This can lead to chain termination during DNA or RNA synthesis, inhibition of nucleic acid polymerases, and disruption of cellular processes. The molecular targets include viral polymerases, cellular DNA polymerases, and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

Structural Similarities and Differences

The compound is part of a class of purine nucleoside analogues. Key structural comparisons include:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-Cl, 2-F-β-D-arabinofuranosyl, 5-O-phosphono C₁₀H₁₂ClFN₅O₆P 383.66
Cladribine (2-CdA) 2-Cl, 2'-deoxyribose; lacks fluoro and phosphono groups C₁₀H₁₂ClN₅O₃ 285.69
Fludarabine 2-F, β-D-arabinofuranosyl, 5-O-phosphate (instead of phosphono) C₁₀H₁₃FN₅O₇P 365.21
2-F-ara-A (9-β-D-arabinofuranosyl-2-fluoroadenine) 2-F, β-D-arabinofuranosyl; lacks Cl and phosphono groups C₁₀H₁₂FN₅O₄ 285.23
Cl-F-ara-A (non-phosphonated variant) 2-Cl, 2-F-β-D-arabinofuranosyl; lacks 5-O-phosphono C₁₀H₁₁ClFN₅O₄ 319.68
Gemcitabine (dFdC) 2',2'-difluorodeoxycytidine (pyrimidine base; differs in sugar and base) C₉H₁₁F₂N₃O₄ 263.20

Key Observations :

  • The 5-O-phosphono group in the target compound distinguishes it from non-phosphorylated analogues like Cl-F-ara-A and enhances its ability to bypass kinase-dependent activation .
  • The 2-chloro substitution aligns it with cladribine, which also targets RNR, while the 2-fluoro group (shared with Fludarabine) confers resistance to deamination .

Mechanistic Differences

Inhibition of Ribonucleotide Reductase (RNR)
  • Target Compound : Its triphosphate (Cl-F-ara-ATP) inhibits RNR with an IC₅₀ of 65 nM for ADP reduction, comparable to Cladribine’s triphosphate (Cl-dATP; IC₅₀ ~0.1–0.3 µM) .
  • 2-F-ara-A : 2-F-ara-ATP is a stronger RNR inhibitor than ara-ATP (IC₅₀: 0.1 µM vs. >1 µM) .
  • Gemcitabine : Inhibits RNR via its diphosphate metabolite (dFdCDP; IC₅₀: 4 µM), a mechanism distinct from purine analogues .
DNA Polymerase Inhibition
  • Target Compound : Cl-F-ara-ATP competitively inhibits DNA polymerase α (Ki: 1 µM) and incorporates into DNA, causing chain termination .
  • Fludarabine : Its triphosphate (F-ara-ATP) similarly inhibits DNA polymerase α but lacks the chloro substituent, reducing DNA incorporation efficiency .
RNA Metabolism
  • Target Compound: Limited data, but its fluoro-arabino configuration may allow RNA incorporation, akin to 2-F-ara-A, which disrupts RNA polymerase II and mRNA function .
  • Cladribine : Primarily affects DNA synthesis with minimal RNA interaction .

Efficacy and Cytotoxicity

Compound IC₅₀ (K562 cells) Key Cytotoxic Effects
Target Compound 5 nM (72 hr) Depletes dATP, dCTP, dGTP pools; DNA chain termination
Cladribine 0.3 µM (30 min) Reduces dCTP by 63%; partial DNA incorporation
2-F-ara-A 0.1 µM (2 hr) Inhibits DNA synthesis >94%; suppresses RNR
Gemcitabine 0.1–10 µM (2 hr) Reduces dCTP pools; inhibits DNA synthesis

Notable Trends:

  • The target compound’s phosphonated structure enhances cellular uptake and potency compared to non-phosphorylated analogues.
  • Fluoro and chloro substitutions synergistically improve metabolic stability and enzyme inhibition.

Biological Activity

9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, commonly known as Clofarabine, is a synthetic nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is an impurity of Fludarabine, a well-known antineoplastic agent, and exhibits significant biological activity against various cancer types.

  • Molecular Formula : C₁₀H₁₂ClFN₅O₆P
  • Molecular Weight : 383.66 g/mol
  • CAS Number : 548774-56-7

Clofarabine functions primarily as an antimetabolite, inhibiting DNA synthesis and repair. It is incorporated into DNA during replication, leading to chain termination. The presence of fluorine and chlorine atoms enhances its stability and potency compared to other nucleoside analogs.

Antitumor Efficacy

Clofarabine has demonstrated significant cytotoxic effects in various preclinical models:

  • Leukemia Models : In studies involving mice inoculated with P388 leukemia cells, Clofarabine exhibited a marked increase in lifespan compared to controls. The compound was found to be more effective than Fludarabine, showing reduced cleavage of the glycosidic bond in vivo, which contributes to its prolonged activity .
  • Solid Tumors : Research has indicated that Clofarabine can inhibit the growth of solid tumors in vitro and in vivo. The compound's ability to induce apoptosis in cancer cells has been linked to its mechanism of action as a DNA synthesis inhibitor .
  • Combination Therapies : Clofarabine has been evaluated in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Case Studies

Several clinical trials have explored the efficacy of Clofarabine:

  • Trial on Pediatric Acute Lymphoblastic Leukemia (ALL) : A study involving pediatric patients with relapsed ALL demonstrated that Clofarabine combined with other agents led to higher remission rates compared to standard therapies .
  • Adult Acute Myeloid Leukemia (AML) : Clinical trials indicated that the use of Clofarabine in adult patients resulted in significant responses, particularly in those who had previously failed other treatments .

Data Table of Biological Activities

Study TypeModel/ConditionOutcomeReference
PreclinicalP388 Leukemia MiceIncreased lifespan
In vitroVarious Cancer Cell LinesInduced apoptosis
Clinical TrialPediatric ALLHigher remission rates
Clinical TrialAdult AMLSignificant response rates

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis involves sequential protection and deprotection steps. A validated approach (for structurally similar analogs) includes:

  • Step 1: Blocking 3'- and 5'-hydroxyls of the nucleoside precursor (e.g., 2-chloroadenosine) using tetraisopropyldisiloxane derivatives to prevent unwanted side reactions .
  • Step 2: Activating the 2'-position via triflate formation, enabling nucleophilic displacement for introducing substituents (e.g., fluorine, chlorine) at C-2' .
  • Step 3: Final deprotection using fluoride ions to yield the target compound.
    Purity Assurance: Use HPLC with UV detection (λ = 260 nm) and mass spectrometry (ESI-MS) for validation. X-ray crystallography (as in ) can confirm stereochemical integrity.

Basic: How should solubility challenges be managed in in vitro assays?

Methodological Answer:
Solubility varies significantly by solvent:

Solvent Solubility Range Optimal Storage
DMSO16.67–53 mg/mL-80°C (6 months)
Water3–4.9 mg/mL4°C (2 years)

Recommendations:

  • For in vitro cytotoxicity assays, pre-dissolve in DMSO (≤5% v/v final concentration) to avoid solvent interference .
  • Use phosphate-buffered saline (PBS) for aqueous experiments, noting potential precipitation at high concentrations .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm sugar puckering (β-D-arabinofuranosyl configuration) and substituent positions (e.g., 2-chloro, 2-fluoro).
  • X-ray Crystallography: Resolve absolute stereochemistry and hydrogen-bonding patterns (e.g., as demonstrated for phosphonate analogs in ).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₀H₁₁ClFN₅O₃P, exact mass 303.71 ).

Advanced: How do structural modifications at C-2' impact antiviral activity?

Methodological Answer:

  • SAR Insights:
    • Substitution at C-2' (e.g., fluorine, chlorine) enhances resistance to enzymatic deamination, improving metabolic stability .
    • Phosphono groups at 5'-O position (as in ) increase cellular uptake via kinase-mediated phosphorylation.
  • Data Correlation: In L1210 leukemia cells, 2-chloro analogs show IC₅₀ values <50 nM, while 2-fluoro derivatives exhibit reduced cytotoxicity but higher selectivity against herpes simplex virus .

Advanced: What analytical methods resolve discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Use LC-MS/MS to quantify plasma/tissue concentrations and assess bioavailability limitations .
  • Metabolite Identification: Incubate with liver microsomes to detect dephosphorylation or glycosidic bond cleavage, which may explain reduced in vivo activity .
  • Experimental Design: Employ longitudinal studies with split-plot designs (e.g., randomized blocks for treatment groups ) to control variability.

Advanced: How can cytotoxicity and genotoxicity risks be mitigated during handling?

Methodological Answer:

  • Toxicity Data: The compound shows mutagenic potential (50 nmol/L in human lymphocytes ).
  • Safety Protocols:
    • Use laminar flow hoods for weighing/powder handling.
    • Neutralize waste with 10% sodium bicarbonate before disposal.
    • Monitor airborne particulates via HEPA filters.

Advanced: What strategies validate target engagement in mechanistic studies?

Methodological Answer:

  • Biochemical Assays: Measure inhibition of viral DNA polymerase (e.g., HSV-1 IC₅₀ <100 nM ).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to adenosine deaminase or phosphorylase enzymes.
  • CRISPR Knockout Models: Validate dependency on host kinases (e.g., deoxycytidine kinase) for activation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Reactant of Route 2
9-(2-Chloro-2-deoxy-5-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine

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